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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the charge carrier mobility of PBDB-T-2Cl, a
prominent polymer donor in organic photovoltaics, when blended with various electron
acceptors. We present a compilation of experimentally determined hole and electron mobility
values and compare them with those of alternative high-performing polymer donors. Detailed
experimental protocols for common mobility measurement techniques are also provided to
facilitate reproducible research.

Performance Comparison of Polymer Donor Blends

The charge carrier mobility, a critical parameter influencing the efficiency of organic solar cells,
is summarized below for PBDB-T-2Cl and alternative polymer donors when blended with
common fullerene and non-fullerene acceptors. The data, collected from various studies, is
presented to highlight the performance of PBDB-T-2Cl in different blend systems.
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Hole

Electron

. . Mobility Measureme
Polymer Mobility Mobility .
Acceptor Ratio (ph/ nt
Donor (uh) (pe) .
pe) Technique
(cm?lVs) (cm?lVs)
PBDB-T-2Cl ITIC-4F 7.8x104 5.6 x10™4 1.39 SCLC
PBDB-T-2Cl IT-4F 9.3x10* 6.2 x104 1.50 SCLC
PBDB-T-2Cl PC71BM 1.5x 1073 2.1x103 0.71 SCLC
PBDB-T ITIC 7.72 x 1074 6.02 x 103 0.13 SCLC[1][2]
Transient
PTB7-Th PC71BM ~1.0x 104 ~1.0x 104 ~1.00 Photocurrent|
3]
Time of
PTB7 PC71BM 2.0x10* ]
Flight[4]
up to 2.0 x
P3HT PCBM 10-4 -[51[61[7]

Experimental Protocols

Accurate determination of charge carrier mobility is paramount for evaluating and comparing

the performance of organic photovoltaic materials. The two most prevalent methods employed

for this purpose are the Space-Charge Limited Current (SCLC) and Field-Effect Transistor
(FET) techniques.

Space-Charge Limited Current (SCLC) Method

The SCLC method is a widely used technique to determine the bulk charge carrier mobility in

organic semiconductors.[8] It involves fabricating single-carrier devices (either hole-only or

electron-only) and analyzing their current density-voltage (J-V) characteristics.

Device Fabrication:

o Hole-Only Device: A typical structure is ITO/PEDOT:PSS/Active Layer/MoOs/Ag.[9] In this
configuration, ITO serves as the anode, and MoOs/Ag acts as the hole-collecting cathode.
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PEDOT:PSS is used as a hole-injection layer, while MoOs functions as an electron-blocking
layer to ensure hole-dominant current.

o Electron-Only Device: A common structure is ITO/ZnO/Active Layer/Ca/Al.[10] Here,
ITO/ZnO forms the electron-injecting cathode, and Ca/Al is the anode. The ZnO layer
facilitates electron injection and blocks holes, ensuring that the current is dominated by
electrons.

Measurement and Analysis:
e The J-V characteristics of the fabricated single-carrier devices are measured in the dark.

e The resulting J-V curve will exhibit distinct regions. At low voltages, the current follows Ohm's
law (J « V). As the voltage increases, the injected charge carriers start to fill the trap states
within the organic semiconductor.

e Once the traps are filled, the current becomes space-charge limited, and the J-V relationship
follows the Mott-Gurney law for a trap-free semiconductor:

J=(9/8) * €0 * & * P * (V2IL?)

where:

[e]

J is the current density

[e]

€o is the permittivity of free space

o

er is the relative permittivity of the material

[¢]

M is the charge carrier mobility

[¢]

V is the effective voltage

[e]

L is the thickness of the active layer

e By plotting J vs. V2 in the SCLC region, the mobility (u) can be extracted from the slope of
the linear fit.
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Field-Effect Transistor (FET) Method

The FET method provides information about the charge carrier mobility in the plane of the thin
film, which is relevant for charge transport towards the electrodes in a solar cell.

Device Fabrication:

e Atypical bottom-gate, bottom-contact FET structure consists of a heavily doped silicon wafer
(acting as the gate electrode) with a thermally grown SiOz2 layer (as the gate dielectric).

e Source and drain electrodes (e.g., gold) are patterned on the SiO2 surface.

e The organic semiconductor blend is then deposited as a thin film onto this substrate, forming
the channel between the source and drain electrodes.

Measurement and Analysis:

o The transfer characteristics of the OFET are measured by sweeping the gate voltage (Vgs)
at a constant source-drain voltage (Vds) in the saturation regime.

e The charge carrier mobility (u) can be calculated from the slope of the plot of the square root
of the drain current (lds) versus the gate voltage using the following equation:

Ids = (W/2L) * u * Ci * (Vgs - Vt)2
where:

Ids is the source-drain current

[e]

W is the channel width

o

[¢]

L is the channel length

[¢]

M is the field-effect mobility

[e]

Ci is the capacitance per unit area of the gate dielectric

o

Vgs is the gate voltage
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o Vtis the threshold voltage

Visualizing the Experimental Workflow

To further clarify the process of assessing charge carrier mobility, the following diagrams
illustrate the key experimental workflows.
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Workflow for SCLC Measurement.
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Workflow for FET Measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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